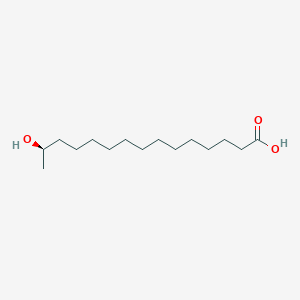
Amoxicillin Diketopiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amoxicillin diketopiperazine is a member of the class of 2,5-diketopiperazines obtained via autoaminolysis of amoxicillin. It has a role as an allergen. It is a thiazolidinemonocarboxylic acid and a member of 2,5-diketopiperazines. It derives from an amoxicillin.
Wissenschaftliche Forschungsanwendungen
Environmental Monitoring
Amoxicillin Diketopiperazine-2′, 5′ (ADP), a degradation product of amoxicillin, is detected in wastewater and effluent samples, marking its significance in environmental chemistry and pollution studies. Its presence in aquatic environments is a matter of concern due to the risk of allergic reactions and the impact on water quality. Studies have utilized high-performance liquid chromatography and tandem mass spectrometry methods for its detection (Lamm et al., 2009).
Drug Degradation and Environmental Fate
Research has focused on understanding the degradation pathways of amoxicillin in the environment, highlighting the formation of ADP and other degradation products under various conditions. These studies are crucial for assessing the environmental impact and persistence of pharmaceutical residues in aquatic environments (Gozlan et al., 2013).
Pharmacokinetics and Metabolism
Amoxicillin diketopiperazine is a notable metabolite in pharmacokinetic studies, providing insights into the metabolism of amoxicillin in various species. Research has shown its presence in tissues of pigs and chickens, offering valuable information for veterinary medicine, drug residue monitoring, and food safety (Reyns et al., 2008; Liu et al., 2017).
Novel Drug Metabolites and Pathways
Studies have explored the metabolism of hybrid molecules like amoxicillin-sulbactam, where amoxicillin diketopiperazine is identified as a major metabolite. This research contributes to the understanding of novel drug combinations and their metabolic pathways, aiding in the development of more effective treatments (Zhao et al., 2022).
Antibacterial and Antimicrobial Research
Diketopiperazines, including amoxicillin diketopiperazine, have been studied for their antimicrobial properties. Research in this area contributes to the development of new antimicrobial agents and strategies for combating bacterial resistance, highlighting the potential of diketopiperazines in clinical applications (de Carvalho & Abraham, 2012).
Allergic Reactions and Drug Inactivation
Studies have explored the role of amoxicillin diketopiperazine in reducing allergic reactions to amoxicillin. This research sheds light on the mechanisms of drug inactivation and protein haptenation, providing valuable insights for the safe use of antibiotics (Pajares et al., 2020).
Eigenschaften
Produktname |
Amoxicillin Diketopiperazine |
|---|---|
Molekularformel |
C16H19N3O5S |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
(2R,4S)-2-[5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-14(25-16)10-13(22)17-9(12(21)18-10)7-3-5-8(20)6-4-7/h3-6,9-11,14,19-20H,1-2H3,(H,17,22)(H,18,21)(H,23,24)/t9?,10?,11-,14+/m0/s1 |
InChI-Schlüssel |
IIZCCQJEPBWGJU-YXLKDIQASA-N |
Isomerische SMILES |
CC1([C@@H](N[C@H](S1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)O)C(=O)O)C |
Kanonische SMILES |
CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)O)C(=O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





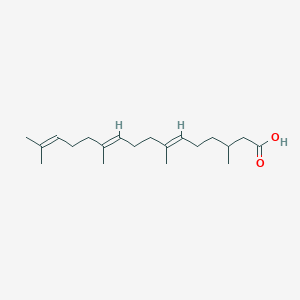
![disodium;(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1253367.png)
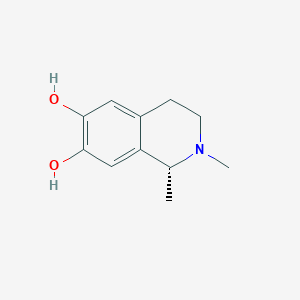
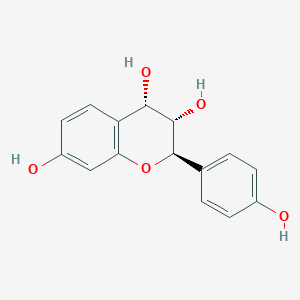




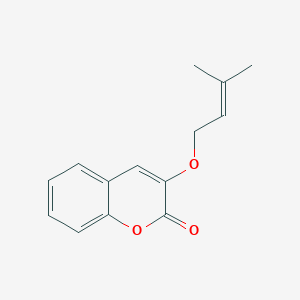
![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1253381.png)
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2R,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2S,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1253383.png)
